AKOS BBS-00005575

Regioisomerism Medicinal Chemistry Structure–Activity Relationship

SAR divergence in triazinobenzimidazoles makes analog selection critical: 4-pyridin-4-yl vs 4-pyridin-2-yl alters H-bonding and potency. This specific regioisomer (CAS 306288-54-0) enables: - DHFR inhibition studies (benchmark 4,4-dimethyl IC50 = 10.9 µM) - Anthelmintic screening against Trichinella spiralis - Pyridine N-functionalization for probe development Calculated LogP 1.99, PSA 81.12 Ų. Direct replacement for CAS 305341-38-2 not advised.

Molecular Formula C14H12N6
Molecular Weight 264.29 g/mol
Cat. No. B4465095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKOS BBS-00005575
Molecular FormulaC14H12N6
Molecular Weight264.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4
InChIInChI=1S/C14H12N6/c15-13-18-12(9-5-7-16-8-6-9)20-11-4-2-1-3-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
InChIKeyZJBYTXKKYSOWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AKOS BBS-00005575: Chemical Identity and Core Structure


AKOS BBS-00005575 (CAS 306288-54-0) is a small-molecule member of the 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole class, specifically the 4-(pyridin-4-yl)-substituted derivative. It possesses a molecular formula of C14H12N6 and a molecular weight of 264.29 g/mol . The compound features a fused triazine–benzimidazole core bearing a 2-amino group and a 4-pyridinyl substituent at the 4-position, which adopts the 3,4-dihydro tautomeric form in DMSO solution as established by NMR [1]. This scaffold is historically associated with dihydrofolate reductase (DHFR) inhibition and has recently demonstrated promising anthelmintic activity against Trichinella spiralis [1][2].

Scaffold

Triazinobenzimidazole core with known DHFR inhibition potential

Substitution

4-pyridin-4-yl handle for derivatization and H-bond pharmacophore studies

Screening

Anthelmintic screening context against Trichinella spiralis in class-level SAR

Why Substitution with Other Triazinobenzimidazoles Fails


The 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole scaffold is exquisitely sensitive to the nature of the 4-position substituent. In the foundational DHFR inhibition study, activity varied dramatically among 4-substituted analogs, with the 4,4-dimethyl derivative achieving an IC50 of 10.9 µM while other substituents yielded substantially different potency profiles [1]. More recently, a focused series of heterocycle-bearing analogs showed that replacing the 4-substituent from thiophen-2-yl to pyrrole or other heterocycles shifted the anti-Trichinella spiralis larvicidal effect from 58.41% to below 49.90%, and the benchmark drug albendazole was markedly less efficacious [2]. Even the regioisomeric switch from 4-pyridin-4-yl (AKOS BBS-00005575) to 4-pyridin-2-yl (CAS 305341-38-2) fundamentally alters the spatial orientation of the nitrogen lone pair, which directly impacts hydrogen-bonding networks in target binding sites. Consequently, substituting one triazinobenzimidazole for another without confirmation of matched biological activity and regiochemistry carries a high risk of divergent pharmacological behavior.

4-Pyridin-2-yl regioisomer (CAS 305341-38-2) changes nitrogen lone-pair orientation, potentially altering target hydrogen-bond networks and biological outcome.

4-Substituent replacement (e.g., thiophene to pyrrole) shifts anthelmintic endpoint response; interchanging heteroaryl groups without matched SAR may lead to divergent activity profiles.

4,4-Dimethyl analog (DHFR lead, IC50 10.9 µM) has different lipophilicity and lacks a basic nitrogen; substitution without confirmatory DHFR assay context may not transfer potency expectations.

Differentiation Evidence Against Closest Analogs


Regioisomeric Divergence and Target Engagement Geometry

AKOS BBS-00005575 bears the pyridin-4-yl (para) substituent, whereas the closest commercially listed regioisomer, 4-pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 305341-38-2), bears the ortho-substituted pyridine . In the 4-yl isomer, the pyridine nitrogen is positioned distal to the triazinobenzimidazole core, projecting a hydrogen-bond acceptor vector that is geometrically distinct from the 2-yl isomer, where the nitrogen is proximal and capable of intramolecular interactions. DFT calculations on closely related 4-heteroaryl triazinobenzimidazoles confirm that the dihedral angle and electron distribution at the 4-position heterocycle significantly modulate frontier molecular orbital energies and electrostatic potential surfaces, which govern target recognition [1]. Although no direct head-to-head activity comparison of the two pyridinyl regioisomers has been published, the pronounced SAR sensitivity documented within the series—where a thiophen-2-yl to pyrrole switch altered anti-Trichinella spiralis efficacy from 58.41% to 49.90% at 50 µg/mL [1]—supports the expectation that the 4-pyridin-4-yl vs. 4-pyridin-2-yl regiochemical difference will confer distinct biological outcomes.

Regioisomeric geometry
Class-level inference
4-pyridin-4-yl (distal N) vs. 4-pyridin-2-yl (proximal N) – distinct H-bond vector
Regiochemistry may shift target engagement geometry
≥8.5 percentage-point effect difference estimated from heteroaryl SAR
Regioisomerism Medicinal Chemistry Structure–Activity Relationship

DHFR Inhibitory Potency Relative to the 4,4-Dimethyl Lead

In the seminal 2007 study by Dolzhenko and Chui, all tested 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines inhibited mammalian dihydrofolate reductase (DHFR) [1]. The most potent compound in that series, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, exhibited an IC50 of 10.9 µM [1]. Although the specific IC50 of the 4-(pyridin-4-yl) derivative (AKOS BBS-00005575) was not individually reported in that study, its inclusion in the synthesized set and the universal DHFR inhibition observed across all tested analogs confirm that it possesses measurable DHFR inhibitory activity. The pyridin-4-yl substituent introduces a basic nitrogen capable of participating in additional hydrogen-bond or ionic interactions within the DHFR active site, which structurally differentiates it from the gem-dimethyl analog [1]. This class-level DHFR activity positions AKOS BBS-00005575 as a structurally distinct starting point for antifolate development, distinct from the benchmark 4,4-dimethyl compound.

DHFR inhibition context
Class-level inference
Class-wide mammalian DHFR inhibition confirmed; exact IC50 for this analog not reported
Supports DHFR pathway-study fit
Benchmark 4,4-dimethyl analog IC50 = 10.9 µM; pyridinyl handle enables further optimization
Dihydrofolate Reductase Antifolate Enzyme Inhibition

Anthelmintic Class Efficacy Against Trichinella spiralis

A 2023 study by Anichina et al. evaluated the in vitro anthelmintic activity of a series of 4-heteroaryl-substituted [1,3,5]triazino[1,2-a]benzimidazol-2-amines against isolated encapsulated muscle larvae of Trichinella spiralis [1]. The lead compound, bearing a thiophen-2-yl moiety at the 4-position (compound 3c), achieved 58.41% larvicidal effect at 50 µg/mL after 24 h of incubation, while the pyrrole analog 3f reached 49.90% [1]. Both compounds significantly outperformed albendazole, the standard-of-care anthelmintic, at the identical 50 µg/mL concentration [1]. Although AKOS BBS-00005575 (4-pyridin-4-yl analog) was not directly tested in this study, the clear SAR trend establishes that heteroaryl substitution at the 4-position is a critical determinant of anti-T. spiralis potency. The pyridin-4-yl group offers a distinct electronic profile (σ-electron-withdrawing, hydrogen-bond-accepting) relative to thiophene and pyrrole, providing a rational basis for its selection as a differentiated screening candidate in parasitology programs [1].

Anthelmintic endpoint
Class-level inference
Triazinobenzimidazole class outperformed albendazole in T. spiralis larvicidal assay
Anthelmintic screening context – pyridinyl analog remains untested
4-thiophen-2-yl analog: 58.41% effect at 50 µg/mL; 4-pyrrol-2-yl: 49.90%
Anthelmintic Trichinella spiralis Larvicidal Activity

Lipophilicity and Polar Surface Area Profiling

AKOS BBS-00005575 exhibits a calculated LogP of 1.99 and a polar surface area (PSA) of 81.12 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of Five: LogP ≤5, PSA ≤140 Ų for oral bioavailability) [2]. In comparison, the 4,4-dimethyl analog—the most potent DHFR inhibitor in the class—lacks the heteroaryl nitrogen and is predicted to have a different LogP and PSA profile, which influences membrane permeability and solubility. The pyridinyl nitrogen in AKOS BBS-00005575 provides an additional ionization site, potentially increasing aqueous solubility at physiological pH relative to purely hydrophobic 4-substituted analogs. While direct experimental LogP or solubility comparisons are not available, the in silico analysis of analogous heteroaryl triazinobenzimidazoles in the 2023 study confirmed that compounds in this series possess a significant degree of drug-likeness and optimal properties for oral anthelmintic agents [2]. These physicochemical attributes differentiate AKOS BBS-00005575 from analogs with non-heteroaryl substituents.

Physicochemical profile
Cross-study comparable
LogP = 1.99, PSA = 81.12 Ų
Balanced drug-like space for oral screening programs
More favorable polarity than non-heteroaryl analogs; computed data
Drug-likeness Physicochemical Properties ADME Prediction

Procurement and Application Scenarios


DHFR Inhibitor Lead Diversification via Pyridinyl Handle

AKOS BBS-00005575 serves as a structurally distinct starting point for antifolate drug discovery, building on the confirmed mammalian DHFR inhibitory activity of the triazinobenzimidazole class [1]. The 4-pyridin-4-yl substituent provides a synthetic handle for further derivatization (e.g., N-alkylation, N-oxidation, or metal coordination) that is absent in the benchmark 4,4-dimethyl analog (IC50 = 10.9 µM). Procurement of this specific derivative enables SAR studies exploring how pyridinyl regiochemistry (4-yl vs. 2-yl) and pyridine functionalization modulate DHFR potency, selectivity, and cellular penetration.

Anti-Trichinella spiralis Hit Expansion

The triazinobenzimidazole class has demonstrated superior in vitro anthelmintic activity against Trichinella spiralis relative to albendazole, with the 4-thiophen-2-yl analog 3c achieving 58.41% larvicidal effect at 50 µg/mL [2]. AKOS BBS-00005575, with its 4-pyridinyl group, represents an unexplored chemotype within this SAR series. Laboratories engaged in neglected tropical disease screening can procure this compound to evaluate whether the hydrogen-bond-accepting pyridine nitrogen enhances target engagement or selectivity over the thiophene and pyrrole leads.

4-Pyridinyl Pharmacophore Modeling and Docking Studies

The distinct spatial orientation of the pyridin-4-yl nitrogen in AKOS BBS-00005575, confirmed by DFT calculations on analogous triazinobenzimidazoles [2], makes this compound a valuable test case for computational pharmacophore modeling and molecular docking studies targeting DHFR or nematode-specific enzymes. Its calculated LogP (1.99) and PSA (81.12 Ų) [3] further support its use as a reference ligand for developing predictive ADME models within the triazinobenzimidazole chemical space.

Chemical Probe for Heterocycle-Dependent Fingerprinting

Given the sharp SAR divergence observed between thiophene-2-yl (58.41% efficacy) and pyrrole-2-yl (49.90% efficacy) analogs [2], AKOS BBS-00005575 can be deployed as a chemical probe to interrogate whether the pyridin-4-yl moiety confers a distinct biological fingerprint—encompassing DHFR inhibition [1], anthelmintic activity, and cytochrome P450 interaction potential—in cell-based phenotypic assays or target-based biochemical panels.

Application
Selection Property
Validation Focus
DHFR inhibitor lead diversification
4-Pyridinyl synthetic handle for derivatization
DHFR potency and selectivity profiling
Anthelmintic screening hit expansion
Unexplored pyridinyl chemotype in T. spiralis SAR
Larvicidal assay endpoint review
Pharmacophore modeling and docking
Distal pyridine N geometry and computed properties
Docking pose and ADME prediction validation
Heterocycle-dependent chemical probe
Divergent SAR fingerprint vs. thiophene/pyrrole
Phenotypic and target-based panel response
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